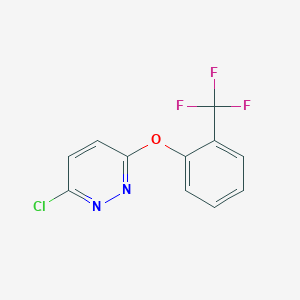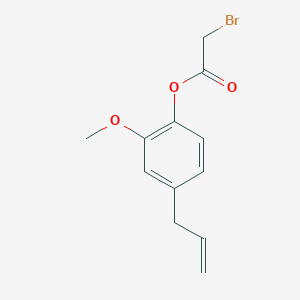![molecular formula C11H14O5 B8392630 [4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B8392630.png)
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is an organic compound with a complex structure that includes both ester and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester typically involves esterification reactions. One common method is the reaction of 4-hydroxymethyl-2,6-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4-carboxy-2,6-dimethoxyphenyl acetate.
Reduction: 4-hydroxymethyl-2,6-dimethoxyphenol.
Substitution: Various substituted phenyl esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid 4-hydroxymethyl-2,6-dimethoxy-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid 2,6-dimethoxy-4-((pyrazine-2-carbonyl)-hydrazonomethyl)-phenyl ester .
- Acetic acid 2,6-dimethoxy-4-((2-methyl-furan-3-carbonyl)-hydrazonomethyl)-phenyl ester .
Uniqueness
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group.
Eigenschaften
Molekularformel |
C11H14O5 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
[4-(hydroxymethyl)-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C11H14O5/c1-7(13)16-11-9(14-2)4-8(6-12)5-10(11)15-3/h4-5,12H,6H2,1-3H3 |
InChI-Schlüssel |
SMEIRSOYMKFWFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1OC)CO)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[[2-(4-methylphenyl)ethanethioyl]amino]-3-phenylpropanoic acid](/img/structure/B8392576.png)
![2-[3-Fluoro-2-nitrophenoxy]ethanol](/img/structure/B8392579.png)







